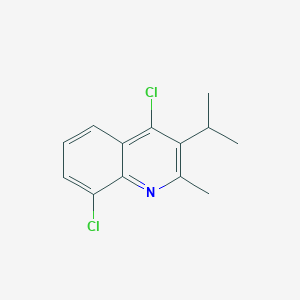![molecular formula C14H10N2O3 B11862041 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one CAS No. 88091-85-4](/img/structure/B11862041.png)
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone is a complex organic compound with the molecular formula C14H10N2O3. It is characterized by the presence of a nitro group attached to an indeno-pyridine structure, making it a unique and interesting molecule for various scientific studies .
Métodos De Preparación
The synthesis of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of indeno[2,1-b]pyridine followed by acetylation to introduce the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Aplicaciones Científicas De Investigación
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone involves its interaction with various molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone can be compared with other nitro-substituted indeno-pyridine derivatives. Similar compounds include:
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)methanol: Differing by the presence of a hydroxyl group instead of an ethanone group.
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)propane: Differing by the presence of a propane group instead of an ethanone group. The uniqueness of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88091-85-4 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
1-(7-nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H10N2O3/c1-8(17)13-12-7-9(16(18)19)4-5-10(12)11-3-2-6-15-14(11)13/h2-7,15H,1H3 |
Clave InChI |
UJQKAUHNIBJUMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=CN2)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



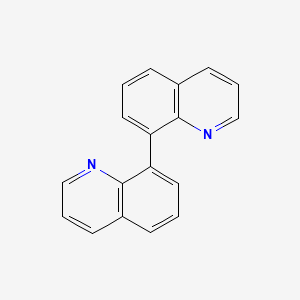

![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)
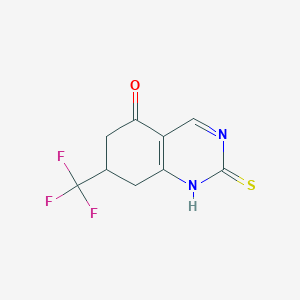
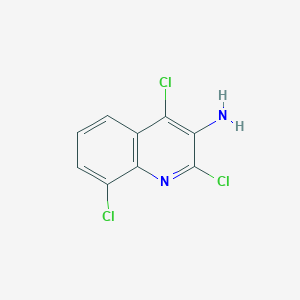
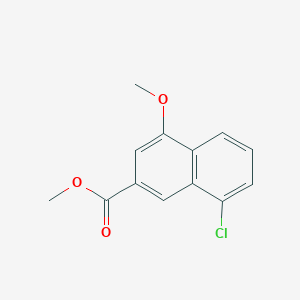
![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)
![7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11862016.png)

![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)

